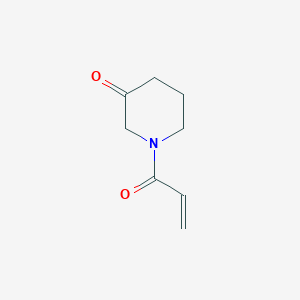
1-Acryloylpiperidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acryloylpiperidin-3-one is an organic compound with the molecular formula C8H11NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an acryloyl group attached to the nitrogen atom of the piperidine ring.
准备方法
Synthetic Routes and Reaction Conditions: 1-Acryloylpiperidin-3-one can be synthesized through several methods. One common approach involves the reaction of piperidin-3-one with acryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product .
化学反应分析
Types of Reactions: 1-Acryloylpiperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield piperidin-3-one derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the acryloyl moiety.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Piperidin-3-one derivatives.
Substitution: Various substituted piperidin-3-one compounds.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials
作用机制
The mechanism of action of 1-acryloylpiperidin-3-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
- 1-Acryloylpiperidin-4-one
- 1-Acryloylpiperidin-2-one
- 1-Acryloylpiperidin-5-one
Comparison: 1-Acryloylpiperidin-3-one is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other acryloylpiperidin derivatives .
生物活性
1-Acryloylpiperidin-3-one is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Synthesis
This compound is synthesized through the acylation of piperidone with acryloyl chloride, resulting in a compound characterized by an electrophilic acrylamide structure. This structural feature is significant as it contributes to the compound's reactivity and biological interactions.
Anticancer Properties
Several studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits selective toxicity towards malignant cells while sparing normal cells, making it a candidate for further development in cancer therapy.
Table 1: Cytotoxic Activity of this compound
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HSC-2 | <1 | 60 |
| HSC-4 | <1 | 100 |
| HL-60 | <1 | 23 |
| Normal Cells | >10 | - |
The selectivity index (SI) values indicate that a significant proportion of compounds derived from this scaffold exhibit noteworthy selectivity for cancer cells, with some achieving SI values above 10, which is considered promising for therapeutic applications .
The mechanism by which this compound exerts its cytotoxic effects involves several pathways:
- Inhibition of NLRP3 Inflammasome : The compound has been shown to inhibit the activation of the NLRP3 inflammasome, which plays a crucial role in inflammation and cell death. This inhibition can lead to reduced release of pro-inflammatory cytokines such as IL-1β and IL-18, thereby mitigating inflammatory responses .
- Selective Interaction with Cellular Thiols : The electrophilic nature of the acrylamide moiety allows for selective interactions with cellular thiols, which may enhance cytotoxicity specifically in malignant cells. This mechanism may create a chemosensitivity that enhances the efficacy of other chemotherapeutic agents .
Study on Cytotoxicity
In one study, various derivatives of this compound were tested against neoplastic cell lines including HSC-2 and HSC-4. Results indicated that these compounds demonstrated submicromolar IC50 values, indicating potent cytotoxicity. The study also highlighted that modifications to the piperidine ring could enhance biological activity .
In Vivo Studies
Further research is required to assess the in vivo efficacy and safety profile of this compound. Preliminary results suggest that compounds with similar structures exhibit promising pharmacokinetic properties, which could translate into effective treatments in clinical settings.
属性
分子式 |
C8H11NO2 |
|---|---|
分子量 |
153.18 g/mol |
IUPAC 名称 |
1-prop-2-enoylpiperidin-3-one |
InChI |
InChI=1S/C8H11NO2/c1-2-8(11)9-5-3-4-7(10)6-9/h2H,1,3-6H2 |
InChI 键 |
VCOAAOFSWJXAPW-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)N1CCCC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















